An In-Depth Technical Guide to 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione: Physicochemical Properties, Synthesis, and Potential Pharmacological Applications
An In-Depth Technical Guide to 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione: Physicochemical Properties, Synthesis, and Potential Pharmacological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1] From the historical notoriety of thalidomide to the modern therapeutic successes of immunomodulators like lenalidomide, this heterocyclic system continues to be a fertile ground for the discovery of novel therapeutic agents.[1] Derivatives of isoindoline-1,3-dione have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2]
This technical guide provides a comprehensive overview of the basic properties of a specific, lesser-studied derivative: 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione . Due to the limited availability of direct experimental data for this compound, this guide will leverage established chemical principles and data from structurally related analogs to propose its physicochemical characteristics, a detailed synthetic protocol, and potential avenues for pharmacological investigation. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this molecule.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione
| Property | Predicted Value | Data Source |
| Molecular Formula | C₁₉H₁₉NO₅ | - |
| Molecular Weight | 341.36 g/mol | - |
| Appearance | White to off-white solid | Analogy |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol); Insoluble in water | Analogy |
| LogP | ~3.5 | Prediction |
Note: These values are estimations and require experimental verification.
Synthesis and Characterization
The synthesis of N-substituted isoindoline-1,3-diones is most commonly achieved through the condensation of phthalic anhydride with a primary amine.[3] This robust and high-yielding reaction is the most plausible route for the preparation of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione. The key to this synthesis is the preparation of the amine precursor, 3-(3,5-dimethoxyphenoxy)propan-1-amine.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process, beginning with the synthesis of the key amine intermediate followed by its condensation with phthalic anhydride.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 3-(3,5-dimethoxyphenoxy)propan-1-amine
This procedure is based on a modified Williamson ether synthesis followed by a Staudinger reduction.
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Materials: 3,5-dimethoxyphenol, 1-bromo-3-chloropropane, potassium carbonate (K₂CO₃), acetone, sodium azide (NaN₃), dimethylformamide (DMF), triphenylphosphine (PPh₃), tetrahydrofuran (THF), water (H₂O).
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Procedure:
-
Williamson Ether Synthesis: To a solution of 3,5-dimethoxyphenol in acetone, add anhydrous potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add 1-bromo-3-chloropropane dropwise and reflux the reaction mixture for 24 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, filter the reaction mixture and evaporate the solvent under reduced pressure. The resulting crude product, 3-(3,5-dimethoxyphenoxy)propyl chloride, can be purified by column chromatography.
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Azide Formation: Dissolve the purified 3-(3,5-dimethoxyphenoxy)propyl chloride in DMF and add sodium azide. Heat the reaction mixture to 80°C and stir for 12 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 3-(3,5-dimethoxyphenoxy)propyl azide.
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Staudinger Reduction: Dissolve the azide in a mixture of THF and water. Add triphenylphosphine portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the THF under reduced pressure and extract the aqueous layer with diethyl ether to remove triphenylphosphine oxide. Basify the aqueous layer with NaOH and extract the product with dichloromethane. Dry the organic layer and concentrate to yield 3-(3,5-dimethoxyphenoxy)propan-1-amine.
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Step 2: Synthesis of 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione
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Materials: 3-(3,5-dimethoxyphenoxy)propan-1-amine, phthalic anhydride, glacial acetic acid.
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Procedure:
-
Dissolve equimolar amounts of 3-(3,5-dimethoxyphenoxy)propan-1-amine and phthalic anhydride in glacial acetic acid.[3]
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Reflux the reaction mixture for 4-6 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
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Characterization
The synthesized compound should be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
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Mass Spectrometry (MS): To determine the molecular weight.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., imide carbonyls, ether linkage).
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Melting Point Analysis: To assess purity.
Potential Pharmacological Applications and Mechanism of Action
While no specific biological activity has been reported for 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione, the broader class of isoindoline-1,3-dione derivatives has been extensively studied, revealing a multitude of potential therapeutic applications.[1] In silico and in vitro studies on related compounds suggest several promising avenues for investigation.[4][5]
Potential Biological Targets
Based on the activities of other isoindoline-1,3-diones, potential biological targets for this compound could include:
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Enzymes: Such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and cyclooxygenases (COX-1 and COX-2).[4][5] Inhibition of cholinesterases is a key strategy in the management of Alzheimer's disease, while COX inhibition is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).
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Receptors: Various G-protein coupled receptors and ion channels could be modulated by this class of compounds.
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Protein-Protein Interactions: The phthalimide moiety is known to interact with cereblon, a component of an E3 ubiquitin ligase complex, which is the basis for the immunomodulatory and anticancer effects of thalidomide and its analogs.
Caption: Conceptual overview of potential mechanisms of action.
Proposed Experimental Workflow for Pharmacological Evaluation
A systematic approach is recommended to elucidate the biological activity of this compound.
Caption: A stepwise workflow for pharmacological evaluation.
1. In Silico Screening:
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Molecular Docking: Perform docking studies against a panel of known drug targets, such as AChE, BuChE, COX-1, and COX-2, to predict binding affinities and interaction modes.[6][7]
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ADMET Prediction: Use computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule to assess its drug-likeness.
2. In Vitro Assays:
-
Enzyme Inhibition Assays: Experimentally validate the in silico predictions by performing enzyme inhibition assays for targets with high predicted binding affinity.
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Receptor Binding Assays: Evaluate the binding of the compound to a panel of relevant receptors.
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Cytotoxicity Assays: Determine the cytotoxic effects of the compound on various cancer cell lines and normal cell lines to assess its potential as an anticancer agent and its general toxicity.
Safety and Handling
As with any novel chemical compound, 2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione should be handled with appropriate safety precautions in a laboratory setting. General safety guidelines for isoindoline derivatives include:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
2-(3-(3,5-Dimethoxyphenoxy)propyl)isoindoline-1,3-dione represents an intriguing yet underexplored molecule within the pharmacologically significant class of isoindoline-1,3-diones. This technical guide has provided a foundational framework for its study, including predicted physicochemical properties, a detailed synthetic protocol, and a roadmap for investigating its potential biological activities. The proposed synthetic route is based on well-established and reliable chemical transformations. The potential for this compound to interact with key biological targets, as suggested by the activities of its structural analogs, warrants further investigation. It is our hope that this guide will stimulate further research into this promising compound and contribute to the development of new therapeutic agents.
References
-
JMPAS. In-silico studies and docking of n-substituted isoindoline-1, 3-dioine analogues as anti-proliferative agents. Available from: [Link].
-
MDPI. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Available from: [Link].
-
ProQuest. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available from: [Link].
-
MDPI. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available from: [Link].
-
Wikipedia. Williamson ether synthesis. Available from: [Link].
-
NIH. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available from: [Link].
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link].
-
Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link].
-
MDPI. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link].
-
Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. Available from: [Link].
-
PubMed Central. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Available from: [Link].
-
Chemical Reviews. Mitsunobu and Related Reactions: Advances and Applications. Available from: [Link].
-
Organic Synthesis. Mitsunobu reaction. Available from: [Link].
-
Myers Chem 115. Reductive Amination. Available from: [Link].
-
Chegg. 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Be as complete as possible and show electron flow for all steps. 2. Thin. Available from: [Link].
-
ACS Omega. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Available from: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. A New N-Substituted 1<i>H</i>-Isoindole-1,3(2<i>H</i>)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - ProQuest [proquest.com]
- 6. jmpas.com [jmpas.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
